molecular formula C16H18ClN3O3S B2718247 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1185075-03-9

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2718247
CAS RN: 1185075-03-9
M. Wt: 367.85
InChI Key: NCZDFSCYPXDUHV-UHFFFAOYSA-N
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Description

“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal .


Synthesis Analysis

This compound can be used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . The synthesis process involves the use of phenyl formate and Et3N in a degassed Me3CN solution .


Molecular Structure Analysis

The molecular weight of this compound is 234.70 . The InChI code for this compound is 1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3 .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are known to be antithrombotics .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 234.70 .

Scientific Research Applications

Factor Xa Inhibitor

The compound has been used in the synthesis of a non-amidine factor Xa inhibitor . Factor Xa plays a crucial role in the blood coagulation cascade, and inhibitors of this enzyme are being explored as potential anticoagulants . The compound incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine as an S4 binding element, which has shown potent anti-factor Xa activity .

Anticoagulant Research

Continuing from the first point, the compound has been used in the development of orally active anticoagulants . The compound was part of a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carbonyl)piperazines that were synthesized and evaluated for their in vitro inhibitory activities against factor Xa and coagulation . Some of these compounds showed potent inhibitory activities when administered orally to rats .

Conformational Analysis

The compound has been used in conformational analysis studies . The X-ray crystal analysis provided an obvious binding mode that 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine and 6-chloronaphthalene respectively bound to S4 and S1 subsites . This study discovered a novel intramolecular S-O close contact .

Drug Metabolism Research

The compound has been used in drug metabolism research . The compound’s structure and properties have been analyzed to understand its bioavailability, which is a critical factor in drug design .

Development of New Therapeutics

The compound’s unique structure and properties make it a valuable tool in the development of new therapeutics . Its ability to inhibit factor Xa and its oral bioavailability make it a promising candidate for the development of new anticoagulant drugs .

Study of Electrostatic Interactions

The compound has been used to study electrostatic interactions in molecular structures . Ab initio energy calculations of model compounds deduced that conformers with the most close S-O proximity were most stable . The results of these calculations suggested a possibility that the restricted conformation affected the affinity to S4 subsite of factor Xa .

properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S.ClH/c1-19-5-4-11-14(9-19)23-16(17-11)18-15(20)10-2-3-12-13(8-10)22-7-6-21-12;/h2-3,8H,4-7,9H2,1H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZDFSCYPXDUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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